molecular formula C31H40N4O6S B12367501 N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide

N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide

Cat. No.: B12367501
M. Wt: 596.7 g/mol
InChI Key: IFLIQLQVUMXNFU-IAPPQJPRSA-N
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Description

This compound is a structurally complex benzamide derivative featuring multiple functional groups, including a 3,5,N-trimethyl-benzamide core, a 4-isoxazol-5-yl-phenyl moiety, and a butane-1-sulfonylaminocarbonyl side chain. Its stereochemistry is defined by distinct (R) and (S) configurations at key chiral centers, which likely influence its biological activity and molecular interactions. The sulfonylaminocarbonyl group may contribute to solubility and hydrogen-bonding interactions, critical for pharmacokinetic properties.

Structural elucidation of this compound would typically involve X-ray crystallography, with refinement software such as SHELXL playing a pivotal role in determining bond lengths, angles, and torsional conformations . Such analyses are foundational for understanding its reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula

C31H40N4O6S

Molecular Weight

596.7 g/mol

IUPAC Name

N-[(2R)-1-[[(2S)-1-(butylsulfonylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-[4-(1,2-oxazol-5-yl)phenyl]-1-oxopropan-2-yl]-N,3,5-trimethylbenzamide

InChI

InChI=1S/C31H40N4O6S/c1-7-8-15-42(39,40)34-30(37)28(20(2)3)33-29(36)26(35(6)31(38)25-17-21(4)16-22(5)18-25)19-23-9-11-24(12-10-23)27-13-14-32-41-27/h9-14,16-18,20,26,28H,7-8,15,19H2,1-6H3,(H,33,36)(H,34,37)/t26-,28+/m1/s1

InChI Key

IFLIQLQVUMXNFU-IAPPQJPRSA-N

Isomeric SMILES

CCCCS(=O)(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=NO2)N(C)C(=O)C3=CC(=CC(=C3)C)C

Canonical SMILES

CCCCS(=O)(=O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)C2=CC=NO2)N(C)C(=O)C3=CC(=CC(=C3)C)C

Origin of Product

United States

Biological Activity

N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide is a complex organic compound with potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article reviews its biological activity, focusing on its mechanisms, effects on receptor systems, and relevant case studies.

The compound has a molecular weight of 596.7 g/mol and features multiple functional groups that contribute to its biological activity. The presence of a sulfonamide group and isoxazole ring are particularly noteworthy for their roles in receptor interactions.

This compound primarily interacts with the AMPA receptors , which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system. These receptors are crucial for synaptic plasticity and cognitive functions.

Table 1: Interaction with AMPA Receptors

Receptor Type Ligand Effect Reference
AMPAGlutamateExcitatory neurotransmission
AMPAN-[...]Modulation of receptor activity

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interaction with AMPA receptors. The modulation of these receptors can lead to various physiological effects, including:

  • Neuroprotection : By enhancing AMPA receptor activity, the compound may protect against excitotoxicity associated with conditions like epilepsy and neurodegenerative diseases.
  • Cognitive Enhancement : Potential applications in improving cognitive functions due to its ability to facilitate synaptic transmission.

Case Studies

Several studies have explored the pharmacological effects of compounds similar to this compound:

  • Study on Seizure Activity :
    • A study demonstrated that modulation of AMPA receptor plasticity significantly influenced seizure activity in animal models. The results indicated that enhanced receptor activity could sustain seizure episodes but also provided neuroprotective effects when appropriately dosed .
  • Cognitive Function Assessment :
    • Research involving similar compounds showed improvements in memory retention and learning capabilities in rodent models, suggesting potential applications for cognitive disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, comparisons are drawn with structurally analogous molecules. Below is a framework for analysis, emphasizing key structural and functional differences:

Table 1: Structural and Functional Comparison

Compound Name / Feature Target Compound Compound A Compound B
Core Structure Benzamide Isoxazole-carboxamide Sulfonamide-thiazole
Heterocyclic Group Isoxazol-5-yl Isoxazol-3-yl Thiazol-2-yl
Sulfonyl Group Presence Yes (butane-1-sulfonyl) No Yes (propane-2-sulfonyl)
Chiral Centers Two [(R) and (S)] One [(S)] None
Reported Bioactivity Not available Kinase inhibition (IC₅₀ = 12 nM) Antibacterial (MIC = 0.5 µg/mL)

Key Findings:

Core Structure Influence :

  • The benzamide core in the target compound contrasts with the carboxamide in Compound A. Benzamide derivatives are often associated with CNS activity due to their ability to cross the blood-brain barrier, whereas carboxamides may prioritize metabolic stability .
  • Compound B’s thiazole ring enhances π-π stacking in hydrophobic pockets, unlike the target’s isoxazole, which may favor polar interactions.

Sulfonyl Group Role :

  • The butane-1-sulfonyl group in the target compound extends its alkyl chain compared to Compound B’s propane-2-sulfonyl group. This could improve solubility but reduce membrane permeability due to increased hydrophilicity .

Stereochemical Impact :

  • The dual (R) and (S) configurations in the target compound may confer selectivity for enantioselective targets, whereas Compound A’s single chiral center simplifies synthesis but limits stereochemical diversity.

Biological Activity :

  • While specific data for the target compound is unavailable, Compound A’s kinase inhibition highlights the role of isoxazole orientation in ATP-binding pocket interactions. Compound B’s antibacterial activity correlates with sulfonamide-thiazole synergy against bacterial dihydropteroate synthase .

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